Cimetidine sulfoxide is a significant metabolite of Cimetidine, a histamine H2-receptor antagonist. Its presence has been observed in both animal and human studies following Cimetidine administration. While Cimetidine is known for its therapeutic use in treating gastric and duodenal ulcers, Cimetidine sulfoxide's role in scientific research stems primarily from its use in understanding Cimetidine's metabolic pathways and its potential impact on drug absorption variability []. Research suggests that the formation of Cimetidine sulfoxide from Cimetidine is stereoselective, favoring the (+)-enantiomer. This stereoselectivity has been observed in both rats and humans, although the specific enantiomeric ratios differ between species [].
Cimetidine sulfoxide is classified as a sulfoxide, a type of organosulfur compound characterized by the presence of a sulfur atom bonded to an oxygen atom. It is formed through metabolic processes predominantly in the liver, where flavin-containing monooxygenases catalyze the oxidation of cimetidine's sulfur side chain. This transformation is significant in pharmacokinetics as it affects the drug's activity and elimination.
Cimetidine sulfoxide can be synthesized via enzymatic oxidation using flavin-containing monooxygenases or through chemical oxidants. The following methods are notable:
The synthesis often requires careful monitoring of reaction parameters such as temperature, pH, and concentration to maximize yield and purity.
Cimetidine sulfoxide has a distinct molecular structure characterized by:
Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized to confirm its structure, revealing characteristic peaks that correspond to its functional groups.
Cimetidine sulfoxide participates in various chemical reactions, primarily related to its metabolic pathways:
Cimetidine's mechanism primarily involves blocking histamine H2 receptors in gastric parietal cells, reducing gastric acid secretion. Cimetidine sulfoxide may retain some activity but generally acts as a less potent antagonist compared to cimetidine itself. The metabolic conversion alters its pharmacodynamics:
Cimetidine sulfoxide exhibits several notable physical and chemical properties:
Spectroscopic techniques confirm its identity through characteristic absorption bands and fragmentation patterns.
Cimetidine sulfoxide serves several important roles in scientific research:
Cimetidine sulfoxide (C₁₀H₁₆N₆OS; MW 268.34 g/mol) is the primary oxidative metabolite of cimetidine, formed via sulfoxidation of the parent compound's thioether moiety. This modification introduces a chiral center at the sulfur atom, resulting in two enantiomers: (+)-(R)- and (−)-(S)-cimetidine sulfoxide. The molecular structure features a guanidine group linked to a methyl-substituted imidazole ring via a sulfinyl-ethyl chain (-CH₂-S(=O)-CH₂-CH₂-) [2] [9]. X-ray crystallography confirms the sulfoxide group adopts a pyramidal geometry, with the S=O bond length typically measuring 1.45–1.49 Å, consistent with polarized single-bond character [9].
Enantiomeric distribution studies in biological systems reveal non-racemic ratios. Following oral administration of cimetidine to rats, the urinary enantiomeric ratio of cimetidine sulfoxide is approximately 57:43 [(+):(−)] [2] [8], suggesting stereoselective metabolism. This chirality influences physicochemical behavior and potential receptor interactions, though pharmacological activity at H₂ receptors is significantly reduced compared to cimetidine [9].
Table 1: Structural Characteristics of Cimetidine Sulfoxide
Characteristic | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₆N₆OS |
Molecular Weight | 268.34 g/mol |
CAS Registry Number | 54237-72-8 |
Chiral Centers | Sulfur atom (S) |
Canonical SMILES | O=S(CC/N=C(NC)/NC#N)CC1=C(C)N=CN1 |
InChI Key | HOJLJLYVNQFCRE-UHFFFAOYSA-N |
Enantiomeric Ratio (Urine) | (+):(−) = 57:43 (rat model) |
Cimetidine sulfoxide exhibits high polarity due to the sulfoxide group, significantly altering its solubility profile compared to cimetidine. It demonstrates excellent solubility in polar solvents: >100 mM in water and 310.53 mM in DMSO [2] [9]. The compound is stable as a solid under ambient storage conditions but undergoes pH-dependent degradation in solution. The pKa values are influenced by the guanidine group (strongest basic pKa ~6.91) and imidazole ring (strongest acidic pKa ~13.38) [6].
Metabolic stability studies indicate cimetidine sulfoxide is not reconverted to cimetidine in vivo, functioning as a terminal metabolite. It is eliminated primarily unchanged in urine, with minimal hepatic processing [4] [6]. The sulfoxide bond is susceptible to further oxidation under strong oxidizing conditions but remains stable during standard physiological processing. Its logP value is estimated at -0.11 [6], reflecting higher hydrophilicity than cimetidine (logP 0.4), which impacts membrane permeability and distribution.
Table 2: Physicochemical Parameters
Property | Value | Experimental Conditions |
---|---|---|
Water Solubility | >100 mM | 25°C, neutral pH |
DMSO Solubility | 310.53 mM (83.33 mg/mL) | 25°C with warming to 60°C |
logP (Predicted) | -0.11 | Computational estimation |
pKa (Strongest Acidic) | 13.38 | Calculated |
pKa (Strongest Basic) | 6.91 | Calculated |
Elimination Half-Life | ~2 hours (similar to cimetidine) | Human pharmacokinetic studies |
Cimetidine sulfoxide diverges structurally from cimetidine (C₁₀H₁₆N₆S, MW 252.34 g/mol) through oxidation of the thioether (-S-) to sulfoxide (-S(=O)-). This modification reduces H₂ receptor affinity by approximately 10-fold, as confirmed by radioligand binding assays (cimetidine Kd = 42 nM vs. sulfoxide Kd > 400 nM) [1] [9]. Consequently, cimetidine sulfoxide contributes negligibly to the acid-suppressing effects of cimetidine therapy.
Metabolically, cimetidine sulfoxide represents 10–15% of administered cimetidine elimination, with 58–77% excreted as unchanged parent drug [4]. Unlike cimetidine, the sulfoxide metabolite does not inhibit cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4) due to altered electron distribution at the imidazole ring, which diminishes heme-iron coordination [1] [4]. This difference underpins cimetidine’s clinically significant drug interactions—a feature absent in its metabolite.
Permeability studies using rat jejunum models reveal distinct transport mechanisms: cimetidine undergoes active secretion, while cimetidine sulfoxide relies on passive paracellular absorption without competing for secretory transporters [9]. This contrast arises from the sulfoxide’s increased polarity and molecular radius.
Table 3: Comparative Analysis with Cimetidine
Property | Cimetidine Sulfoxide | Cimetidine |
---|---|---|
Molecular Formula | C₁₀H₁₆N₆OS | C₁₀H₁₆N₆S |
Sulfur Oxidation State | Sulfoxide (+2) | Thioether (-2) |
H₂ Receptor Kd | >400 nM | 42 nM |
CYP450 Inhibition | Negligible | Potent (CYP1A2/2D6/3A4) |
Primary Elimination Route | Renal (unchanged) | Renal (58–77% unchanged) |
logP | -0.11 | 0.40 |
Transport Mechanism | Passive paracellular diffusion | Active secretory transport |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0